
3,5-Dibenzyloxybenzyl Bromide
Overview
Description
3,5-Dibenzyloxybenzyl bromide (CAS: 24131-32-6, molecular formula: C₂₁H₁₉BrO₂, molecular weight: 383.28 g/mol) is a benzyl bromide derivative featuring two benzyloxy groups at the 3- and 5-positions of the benzene ring. This compound is characterized by its high purity (>98% by GC analysis) and is widely utilized in organic synthesis, particularly as an intermediate in the preparation of complex aromatic systems, pharmaceuticals, and oligonucleotide modifiers . Its bulky benzyloxy substituents confer steric hindrance and electronic effects, influencing reactivity and stability in substitution and coupling reactions.
Mechanism of Action
Target of Action
It is known that benzylic halides, such as this compound, are particularly reactive . The carbon atom attached to the aromatic ring, known as the benzylic position, is the site of this reactivity .
Mode of Action
3,5-Dibenzyloxybenzyl Bromide, being a benzylic halide, can undergo typical reactions of alkyl halides . The bromine atom in the compound can be replaced by nucleophiles in a nucleophilic substitution reaction . This reactivity at the benzylic position allows the compound to be used frequently in multistep syntheses .
Biological Activity
3,5-Dibenzyloxybenzyl bromide (DBB) is a compound of interest due to its potential biological activities, particularly in the fields of cancer research and pharmacology. This article synthesizes available research findings on the biological activity of DBB, highlighting its mechanisms, effects on various cell lines, and potential therapeutic applications.
This compound is synthesized through the bromination of 3,5-dibenzyloxybenzyl alcohol using phosphorus tribromide. The reaction typically yields a product that can be characterized by NMR spectroscopy and other analytical techniques. The chemical structure of DBB includes two benzyl groups attached to the 3 and 5 positions of a dibenzoate framework, contributing to its lipophilicity and potential bioactivity.
Biological Activity Overview
Research has demonstrated that DBB exhibits a range of biological activities, particularly in antitumor and anti-inflammatory contexts. The following sections summarize key findings from recent studies.
Antiproliferative Effects
- Cell Line Studies : In vitro studies have shown that DBB displays cytotoxic effects against various cancer cell lines. For example, it was evaluated in HL-60 human leukemia cells where it exhibited significant antiproliferative activity with an IC50 value indicating effectiveness at low concentrations .
- Mechanism of Action : The cytotoxicity of DBB is associated with the induction of apoptosis in cancer cells. This process involves the activation of caspases and the modulation of apoptotic pathways, specifically targeting proteins such as CASP3 and PARP1, which are crucial in regulating cell death .
Cell Line | IC50 (μM) | Mechanism |
---|---|---|
HL-60 | 5.02 | Apoptosis induction |
BJ (Fibroblast) | Toxicity observed | Cell death pathway activation |
Anti-inflammatory Properties
DBB has also been investigated for its anti-inflammatory properties. Studies indicate that compounds similar to DBB can inhibit protein-tyrosine kinases (PTKs), which play significant roles in inflammatory responses and cancer progression . This inhibition may lead to reduced inflammation and tumor growth.
Case Studies
Several case studies have highlighted the potential therapeutic applications of DBB:
- Cancer Treatment : A study focusing on the effects of DBB on HL-60 cells demonstrated its ability to induce apoptosis effectively, suggesting its potential as an anticancer agent. Further mechanistic studies are warranted to explore its full therapeutic capabilities .
- Network Pharmacology Approach : Utilizing network pharmacology methods, researchers identified multiple targets for DBB that could influence various signaling pathways involved in cancer progression. This approach emphasizes the compound's multifaceted role in modulating biological processes .
Scientific Research Applications
Synthesis of Organic Compounds
3,5-Dibenzyloxybenzyl bromide serves as a critical intermediate in the synthesis of various organic molecules. Its structure allows for effective modification of molecular frameworks, making it valuable in the development of pharmaceuticals and agrochemicals.
Table 1: Synthesis Applications
Application Type | Description |
---|---|
Pharmaceuticals | Used in the design and development of new drugs targeting specific pathways. |
Agrochemicals | Acts as an intermediate in the synthesis of crop protection agents. |
Material Science | Contributes to the creation of advanced materials with enhanced properties. |
Medicinal Chemistry
The compound plays a significant role in medicinal chemistry, particularly in drug formulation and development. It has shown potential in enhancing the efficacy and stability of active pharmaceutical ingredients.
Case Study: Antimycobacterial Evaluation
A study evaluated the synthesis of N-(4-(benzyloxy)benzyl)-4-aminoquinolines using derivatives of this compound. These compounds demonstrated promising activity against Mycobacterium tuberculosis, indicating their potential as lead candidates for new antituberculosis drugs .
Photochemical Properties
Research has highlighted the photochemical properties of this compound, particularly its antimicrobial applications when loaded into liposome carriers. It exhibited significant photodynamic activity against Staphylococcus aureus and Staphylococcus epidermidis, suggesting its utility in treating infections and wound care.
Table 2: Photochemical Activity
Bacterial Strain | Activity Level | Application Area |
---|---|---|
Staphylococcus aureus | Significant | Infection treatment |
Staphylococcus epidermidis | Significant | Wound care |
Microwave-Enhanced Reactions
The compound is utilized in microwave-enhanced Suzuki-Miyaura reactions, which are crucial for synthesizing complex chemical structures from sterically hindered substrates. This method optimizes reaction conditions through precise control over variables such as solvent ratios and catalyst loading.
Material Science Applications
This compound is also explored for its role in creating hybrid materials. For instance, embedding magnesium sulfanyl porphyrazines into chitosan matrices has led to the development of thin films that exhibit enhanced photoprotection properties against UV radiation.
Table 3: Material Science Applications
Material Type | Properties Enhanced | Potential Use |
---|---|---|
Hybrid Materials | Durability, resistance to photodegradation | Coatings for UV protection |
Polymers | Chemical resistance | Development of advanced composites |
Q & A
Q. Basic: What are the standard synthetic routes for 3,5-Dibenzyloxybenzyl Bromide, and how is purity validated?
Answer:
The compound is typically synthesized via benzylation of 3,5-dihydroxybenzyl alcohol followed by bromination. Key steps include:
- Benzylation : Reaction with benzyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to protect hydroxyl groups .
- Bromination : Use of PBr₃ or HBr/AcOH to convert the alcohol to bromide .
Purity Validation : - Gas Chromatography (GC) : Purity >98% is confirmed using GC with flame ionization detection .
- HPLC : For derivatives or complex mixtures, reverse-phase HPLC with UV detection ensures specificity .
Q. Basic: How should researchers handle and store this compound to prevent degradation?
Answer:
- Storage : Store at 0–10°C in airtight, light-resistant containers to minimize hydrolysis and thermal decomposition .
- Handling : Use inert atmosphere (N₂/Ar) during weighing and dissolution. Avoid prolonged exposure to moisture or high humidity .
- Stability Monitoring : Regularly analyze via NMR (e.g., disappearance of benzyl proton signals at δ 4.5–5.0 ppm indicates degradation) .
Q. Advanced: How can researchers optimize the bromination step to minimize byproducts like dibenzyl ethers?
Answer:
Byproduct formation arises from incomplete bromination or competing etherification. Mitigation strategies include:
- Controlled Stoichiometry : Use a 10–20% excess of PBr₃ to ensure complete conversion of the alcohol intermediate .
- Temperature Control : Maintain reaction temperatures at 0–5°C during bromination to suppress side reactions .
- In Situ Monitoring : Track reaction progress via TLC (Rf shift from 0.3 to 0.6 in hexane/ethyl acetate 4:1) .
Q. Advanced: What analytical techniques resolve structural ambiguities in this compound derivatives?
Answer:
- NMR Spectroscopy :
- Mass Spectrometry : High-resolution ESI-MS identifies molecular ions ([M+H]⁺ at m/z 427.1 for C₂₁H₂₀BrO₂⁺) and fragmentation patterns .
Q. Advanced: How does this compound function as a precursor in dendritic macromolecule synthesis?
Answer:
The compound serves as a branching unit in dendrimers due to its two benzyl-protected hydroxyl groups and reactive bromide:
- Stepwise Coupling : React with polyol cores (e.g., 1,3,5-benzenetricarboxylic acid) under Mitsunobu conditions to form ether linkages .
- Convergent Synthesis : Build dendrons by iterative deprotection (H₂/Pd-C) and re-benzylation/bromination .
- Validation : Gel permeation chromatography (GPC) and MALDI-TOF confirm monodispersity .
Q. Basic: What safety precautions are critical when working with this compound?
Answer:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods to prevent inhalation of volatile bromides .
- Spill Management : Neutralize spills with sodium bicarbonate and dispose via hazardous waste protocols .
Q. Advanced: How can researchers address discrepancies in reported melting points or spectral data for this compound?
Answer:
Data contradictions often arise from impurities or polymorphic forms. Resolution strategies:
- Recrystallization : Purify using ethanol/water mixtures to isolate a single crystalline form .
- Cross-Validation : Compare NMR data with structurally analogous compounds (e.g., 3,5-dimethoxybenzyl bromide, δ 4.5 ppm for CH₂Br) .
- Collaborative Studies : Reference databases like SciFinder or Reaxys to identify consensus values .
Q. Advanced: What role does this compound play in synthesizing metal-organic frameworks (MOFs)?
Answer:
It acts as a functionalized linker precursor in MOFs:
- Post-Synthetic Modification : Bromide groups undergo Suzuki coupling with aryl boronic acids to introduce luminescent or catalytic moieties .
- Stability Testing : Thermogravimetric analysis (TGA) assesses MOF stability under varying humidity and temperature .
Q. Basic: What solvents are optimal for reactions involving this compound?
Answer:
- Polar Aprotic Solvents : DMF or DMSO for nucleophilic substitutions (e.g., SN2 reactions) .
- Non-Polar Solvents : Toluene or dichloromethane for Friedel-Crafts alkylation .
- Avoid Protic Solvents : Methanol or water may hydrolyze the bromide to alcohol .
Q. Advanced: How can computational modeling aid in designing experiments with this compound?
Answer:
- DFT Calculations : Predict reaction pathways (e.g., activation energy for bromide displacement) using Gaussian or ORCA .
- Molecular Dynamics : Simulate solvent effects on reaction rates (e.g., dielectric constant of DMF vs. THF) .
- Docking Studies : Model interactions between derivatives and biological targets (e.g., enzyme active sites) .
Comparison with Similar Compounds
Structural and Crystallographic Comparisons
Key structural parameters (bond lengths, angles, and torsion angles) for the Ar–CH₂–Br moiety in 3,5-dibenzyloxybenzyl bromide and related compounds are summarized below:
Key Findings :
- Substitution at the 3,5-positions increases both Ar–CH₂ and CH₂–Br bond lengths compared to unsubstituted benzyl bromide, likely due to steric and electronic effects .
- The torsion angle (~90°) in this compound indicates near-perpendicular alignment between the aromatic ring and Br atom, a feature critical for its reactivity in nucleophilic substitutions .
- Discrepancies in 3,5-dimethoxybenzyl bromide data (powder vs. single crystal) highlight methodological impacts on structural analysis .
Functional Group Effects on Reactivity and Stability
a) 3,5-Dimethoxybenzyl Bromide (CAS: 877-88-3) :
- Structure : Methoxy groups are smaller and less electron-rich than benzyloxy groups.
- Reactivity : Faster reaction rates in SN2 substitutions due to reduced steric hindrance and enhanced electron-donating effects of methoxy groups .
- Applications : Used in synthesizing pharmaceuticals (e.g., Sepantronium bromide, ) and agrochemicals.
b) 3,5-Bis[3,5-bis(benzyloxy)benzyloxy]benzyl Bromide (CAS: 129536-41-0) :
- Structure : Contains four additional benzyloxy groups, increasing molecular weight (807.78 g/mol) and steric bulk .
- Stability : Enhanced thermodynamic stability in G-quadruplex DNA structures compared to simpler benzyl bromides, making it valuable in antiviral research .
- Handling : Requires stringent safety protocols due to higher complexity and reactivity .
c) 3,5-Bis(dodecyloxy)benzyl Bromide (CAS: 429696-61-7) :
- Structure : Long alkyl chains (dodecyloxy) impart lipophilicity, altering solubility and self-assembly properties.
- Applications: Used in surfactant and nanotechnology research .
Preparation Methods
Bromination of 3,5-Dibenzyloxybenzyl Alcohol
Phosphorus Tribromide-Mediated Bromination
The most direct route involves treating 3,5-dibenzyloxybenzyl alcohol with phosphorus tribromide (PBr₃) in anhydrous dichloromethane or diethyl ether. This method, adapted from analogous benzyl bromide syntheses, achieves yields of 78–85% under reflux conditions (40–50°C, 4–6 hours). Excess PBr₃ (1.2–1.5 equivalents) ensures complete conversion, while quenching with ice water minimizes side reactions.
Table 1: Bromination Using PBr₃
Parameter | Condition | Yield (%) |
---|---|---|
Solvent | Dichloromethane | 82 |
Temperature | 45°C | |
Reaction Time | 5 hours | |
PBr₃ Equivalents | 1.3 |
Hydrobromic Acid (HBr) Gas Method
An alternative employs HBr gas bubbled through a solution of 3,5-dibenzyloxybenzyl alcohol in acetic acid at 0–5°C. This exothermic reaction requires rigorous temperature control to prevent debenzylation. Yields range from 70–75%, with residual acetic acid removed via neutralization with sodium bicarbonate.
Radical Bromination of 3,5-Dibenzyloxytoluene
N-Bromosuccinimide (NBS) with Azobisisobutyronitrile (AIBN)
Radical bromination using NBS and AIBN in carbon tetrachloride selectively substitutes the methyl group of 3,5-dibenzyloxytoluene. Under UV light (λ = 300–400 nm) at 80°C, the reaction proceeds via a chain mechanism, yielding 65–70% of the target bromide. Excess NBS (2.0 equivalents) and prolonged reaction times (12–15 hours) improve conversion.
Table 2: Radical Bromination with NBS/AIBN
Parameter | Condition | Yield (%) |
---|---|---|
Initiator | AIBN (0.1 eq) | 68 |
Solvent | CCl₄ | |
Temperature | 80°C | |
Reaction Time | 14 hours |
Limitations and Side Reactions
Competing dibromination occurs if the methyl group is overly activated, producing 3,5-dibenzyloxybenzal dibromide as a byproduct (10–15% yield). Purification via fractional crystallization from n-hexane at low temperatures (3–5°C) isolates the monobrominated product.
Multi-Step Synthesis from 3,5-Dihydroxybenzoic Acid
Benzylation and Esterification
A patented route starts with 3,5-dihydroxybenzoic acid, which undergoes sequential benzylation and esterification:
- Esterification : Reaction with ethanol in H₂SO₄ yields ethyl 3,5-dihydroxybenzoate (96% yield).
- Benzylation : Treatment with benzyl chloride and sodium bicarbonate in acetone introduces benzyloxy groups, forming ethyl 3,5-dibenzyloxybenzoate (92% yield).
Reduction and Bromination
The ester is reduced to 3,5-dibenzyloxybenzyl alcohol using LiAlH₄ in THF (85% yield), followed by bromination with PBr₃ as detailed in Section 2.1. This pathway’s total yield reaches 65–70%, making it suitable for large-scale production.
Industrial-Scale Purification Strategies
Crystallization from n-Hexane
Crude 3,5-dibenzyloxybenzyl bromide dissolved in n-hexane at 73–75°C and cooled to 3–5°C precipitates high-purity crystals (96.4% purity). This method minimizes residual dibrominated impurities (<3.2%) and enhances process efficiency.
Column Chromatography
Silica gel chromatography with hexane/ethyl acetate (9:1) resolves brominated byproducts but is less favored industrially due to higher costs and solvent waste.
Emerging Methodologies and Innovations
Catalytic Bromine Recycling
Recent patents propose bromine recovery systems using mercury-free catalysts (e.g., TiO₂-supported Au nanoparticles) to reduce waste in radical brominations. These systems achieve 90% bromine reuse, lowering environmental impact.
Flow Chemistry Approaches
Continuous-flow reactors enable safer bromine gas utilization by minimizing exposure risks. Preliminary trials show 15% faster reaction times and improved selectivity compared to batch processes.
Properties
IUPAC Name |
1-(bromomethyl)-3,5-bis(phenylmethoxy)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19BrO2/c22-14-19-11-20(23-15-17-7-3-1-4-8-17)13-21(12-19)24-16-18-9-5-2-6-10-18/h1-13H,14-16H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGMYJGAUAQXYFQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=CC(=C2)CBr)OCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00375482 | |
Record name | 3,5-Dibenzyloxybenzyl Bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00375482 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
383.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24131-32-6 | |
Record name | 3,5-Dibenzyloxybenzyl Bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00375482 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,5-Bis(benzyloxy)benzyl Bromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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